5-Aminosalicylic acid-13C6

LC-MS/MS Bioanalysis Isotope Dilution

Choose 5-Aminosalicylic acid-13C6 as the definitive LC-MS/MS internal standard for quantifying 5-ASA and its metabolite. The +6 Da mass shift ensures unmatched specificity, while identical co-elution corrects for matrix effects—avoiding the chromatographic shift and bias of deuterated analogs. Essential for ANDA method validation and regulatory-compliant bioanalysis. Supplied with full characterization data.

Molecular Formula C7H7NO3
Molecular Weight 159.09 g/mol
CAS No. 1189709-96-3
Cat. No. B12392187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminosalicylic acid-13C6
CAS1189709-96-3
Molecular FormulaC7H7NO3
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)O
InChIInChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyKBOPZPXVLCULAV-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid (Mesalamine-13C6, 5-ASA-13C6) CAS 1189709-96-3: An Overview of Its Utility as a Stable Isotope-Labeled Internal Standard


5-Amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, commonly known as 5-Aminosalicylic acid-13C6 or Mesalamine-13C6 (CAS 1189709-96-3), is a carbon-13 (13C) fully labeled isotopologue of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA, Mesalamine) [1]. In this compound, all six carbon atoms of the aromatic ring are substituted with the stable, non-radioactive 13C isotope, resulting in a molecular mass shift of +6 Da relative to the unlabeled parent molecule (153.14 Da vs. 159.09 Da) . This precisely defined mass difference, combined with near-identical physicochemical properties, establishes this compound as a preferred internal standard for the accurate and precise quantification of 5-ASA and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is supplied with detailed characterization data suitable for regulatory applications, including analytical method development and validation for Abbreviated New Drug Applications (ANDAs) [2].

Why Unlabeled 5-ASA, Structural Analogs, and Other Isotopologues Cannot Simply Substitute 5-Aminosalicylic Acid-13C6 in Regulated Bioanalysis


The substitution of 5-Aminosalicylic acid-13C6 with a different internal standard (IS) in a validated LC-MS/MS method is not analytically or regulatorily equivalent and introduces significant risk of quantitative inaccuracy. The fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) in bioanalysis is to track the target analyte through all stages of sample preparation, chromatographic separation, and ionization to correct for variability and matrix effects [1]. Unlabeled 5-ASA (CAS 89-57-6) cannot be distinguished from endogenous analyte by mass, rendering it useless as an IS. Structural analogs, while sometimes used, fail to co-elute perfectly with the analyte and experience different matrix effects, leading to poor precision and accuracy [2]. Similarly, substituting with other isotopologues like 5-ASA-d3 (deuterium-labeled) may seem viable, but deuterated ISs are prone to chromatographic isotope effects, causing them to elute at a different retention time than the target analyte, thereby failing to adequately compensate for matrix effects [3]. This can result in substantial quantitative bias [3]. The 13C6-labeled version, due to its identical structure and the minimal physicochemical impact of 13C substitution, provides the highest degree of analytical rigor and is considered the gold standard for such applications.

Quantitative Differentiation of 5-Aminosalicylic acid-13C6: A Comparative Evidence Guide for Procurement and Method Selection


Superior Mass Spectrometric Resolution: 13C6 Provides a +6 Da Shift for Unambiguous Analyte Differentiation

The 13C6 labeling of 5-Aminosalicylic acid results in a mass shift of +6 Da relative to the unlabeled analyte (MW 153.14 Da vs. 159.09 Da), providing a clear and unambiguous mass-to-charge (m/z) separation in MS detection . This +6 Da shift is significantly larger than that of deuterium-labeled analogs like 5-Aminosalicylic acid-d3 (+3 Da), which offers a narrower and less distinct separation window . A larger mass difference minimizes the risk of isotopic cross-talk between the analyte and the internal standard, a critical factor for ensuring accurate quantification, especially at low concentrations.

LC-MS/MS Bioanalysis Isotope Dilution

Mitigation of Chromatographic Isotope Effect: 13C6 Co-Elutes with Unlabeled 5-ASA, Unlike Deuterated Internal Standards

A critical advantage of 13C labeling over deuterium (2H) labeling is the near absence of a chromatographic isotope effect. Deuterated internal standards are known to exhibit a slight shift in retention time compared to the unlabeled analyte due to differences in hydrogen bonding and lipophilicity, which prevents perfect co-elution [1]. This shift means the IS does not experience the exact same matrix effects and ionization conditions as the analyte, introducing quantitative bias. In a comparative study, a deuterated internal standard (2MHA-[2H7]) exhibited an average -38.4% bias in spike accuracy compared to its 13C-labeled counterpart (2MHA-[13C6]), which showed no significant bias [1]. By inference, the 13C6-labeled 5-ASA is expected to co-elute precisely with unlabeled 5-ASA, providing superior compensation for matrix effects compared to 5-ASA-d3.

LC-MS/MS Matrix Effects Method Validation

Regulatory Alignment and Defined Purity: Supplied as a Validated Reference Standard for ANDA and QC Applications

Unlike generic, unlabeled 5-ASA which is an Active Pharmaceutical Ingredient (API), 5-Aminosalicylic acid-13C6 is specifically manufactured, characterized, and supplied as an analytical reference standard. Vendors explicitly state its intended use for Abbreviated New Drug Application (ANDA) method development, validation (AMV), and Quality Control (QC) [1]. Furthermore, the compound is available with a defined purity specification (e.g., not less than 90% , or ≥98% [2]), which is a critical requirement for a reliable internal standard [3]. This contrasts with standard API-grade 5-ASA (e.g., 99% purity, CAS 89-57-6), which, while high purity, is not certified for use as a reference standard in the context of a validated bioanalytical method.

Regulatory Compliance ANDA Reference Standard

High-Value Research and Industrial Application Scenarios for 5-Aminosalicylic Acid-13C6 (CAS 1189709-96-3)


Regulated Bioanalysis for ANDA Submission: Quantification of 5-ASA and N-Acetyl-5-ASA in Human Plasma

This compound is the optimal internal standard for developing and validating LC-MS/MS methods to quantify 5-aminosalicylic acid and its major metabolite, N-acetyl-5-ASA, in human plasma. Its use is directly supported by its characterization as a reference standard compliant with regulatory guidelines for ANDA submissions [1]. The +6 Da mass shift provides the necessary analytical specificity to differentiate the IS from the endogenous analyte, ensuring the accuracy and precision required for pharmacokinetic and bioequivalence studies .

Investigating 5-ASA Pharmacokinetics in Inflammatory Bowel Disease (IBD) Research

In preclinical and clinical research settings, this 13C6-labeled internal standard is essential for the stable isotope dilution methodology. It enables the precise quantification of 5-ASA concentrations in various biological matrices (e.g., plasma, urine, colonic tissue) from animal models or human subjects. The superior co-elution properties of 13C-labeled standards, which effectively compensate for complex matrix effects, are crucial for generating reliable pharmacokinetic data, thereby avoiding the systematic bias associated with deuterated internal standards [2].

QC Release Testing and Stability Studies for Mesalamine Drug Products

In a pharmaceutical QC laboratory, 5-Aminosalicylic acid-13C6 serves as a high-fidelity internal standard for assays used in the release and stability testing of mesalamine formulations (e.g., delayed-release tablets, enemas, suppositories). Its use is aligned with industry best practices for LC-MS/MS quantitative assays, which mandate the use of a stable, isotopically-labeled internal standard in every sample to correct for sample processing variability [3]. This ensures the reported potency and purity of the drug product are accurate and defensible.

Metabolic Tracing Studies Using 13C-Labeled 5-ASA

While primarily used as an analytical internal standard, the fully 13C6-labeled nature of this compound also makes it a valuable tracer for investigating the metabolism and disposition of 5-ASA in complex biological systems. Its distinct mass can be tracked using high-resolution mass spectrometry to study the formation and fate of downstream metabolites, providing insights not possible with unlabeled or deuterated compounds .

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